Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt: is a chemical compound known for its role as an impurity in atorvastatin, a widely used statin medication. Atorvastatin is primarily used to lower lipid levels and reduce the risk of cardiovascular diseases by inhibiting the enzyme HMG-CoA reductase . The compound’s molecular formula is C33H32FN2O4Na, and it has a molecular weight of 562.62 g/mol.
Mechanism of Action
Target of Action
The primary target of Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the production of cholesterol in the liver .
Mode of Action
This compound acts as a competitive inhibitor of HMG-CoA reductase . By binding to this enzyme, it prevents the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis .
Biochemical Pathways
The inhibition of HMG-CoA reductase disrupts the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) . This leads to a decrease in the levels of these lipids in the body .
Result of Action
The result of this compound’s action is a reduction in abnormal cholesterol and lipid levels . This ultimately reduces the risk of cardiovascular disease, including myocardial infarction and stroke .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt involves multiple steps, including the formation of the core structure and subsequent functional group modifications. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound is carried out under Good Manufacturing Practice (GMP) conditions to ensure high purity and quality. The process involves large-scale synthesis in cleanroom environments, with stringent quality control measures to monitor the product’s consistency and purity.
Chemical Reactions Analysis
Types of Reactions: Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Chemistry: In chemistry, Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt is used as a reference standard for analytical methods, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to ensure the purity and quality of atorvastatin .
Biology: In biological research, this compound is used to study the metabolic pathways and enzymatic reactions involving atorvastatin and its impurities .
Medicine: In medicine, it serves as a critical impurity standard for the quality control of atorvastatin formulations, ensuring that the final product meets regulatory standards .
Industry: In the pharmaceutical industry, it is used in the development and validation of analytical methods for atorvastatin and its related compounds .
Comparison with Similar Compounds
Atorvastatin: The parent compound, widely used as a statin medication.
2,3-Dehydroxy Atorvastatin Sodium Salt: Another impurity of atorvastatin with similar inhibitory effects on HMG-CoA reductase.
Atorvastatin Pyrrolidone Analog: A structural analog used in research to study the pharmacokinetics and pharmacodynamics of atorvastatin.
Uniqueness: Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt is unique due to its specific structural modifications, which provide insights into the metabolic pathways and potential side effects of atorvastatin. Its role as an impurity standard is crucial for ensuring the safety and efficacy of atorvastatin formulations .
Biological Activity
Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt is a noted impurity of atorvastatin, a widely used statin for lowering cholesterol levels. Understanding the biological activity of this compound is essential for assessing its potential effects and implications in pharmacology and toxicology.
- Molecular Formula : C₃₃H₃₃FN₂O₄
- Molecular Weight : 540.63 g/mol
- CAS Number : 1659317-56-2
This compound, as an impurity, shares structural similarities with atorvastatin, which influences its biological activity.
Atorvastatin, including its impurities like this compound, acts primarily as a competitive inhibitor of HMG-CoA reductase. This enzyme plays a crucial role in cholesterol biosynthesis by catalyzing the conversion of HMG-CoA to mevalonate, a precursor to cholesterol and other sterols. By inhibiting this enzyme, atorvastatin effectively lowers levels of low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol levels .
Lipid-Lowering Effects
Research indicates that atorvastatin and its derivatives significantly reduce plasma concentrations of total cholesterol, LDL-C, non-HDL-C, and triglycerides. This compound may exhibit similar lipid-lowering properties due to its structural relation to atorvastatin. The inhibition of HMG-CoA reductase leads to increased hepatic uptake of LDL particles through upregulation of LDL receptors .
Pleiotropic Effects
Beyond lipid-lowering effects, atorvastatin has been shown to exert pleiotropic effects that contribute to cardiovascular health:
- Improvement in Endothelial Function : Statins enhance endothelial function by increasing nitric oxide availability.
- Anti-inflammatory Properties : They reduce markers of inflammation such as C-reactive protein (CRP).
- Stabilization of Atherosclerotic Plaques : Statins promote plaque stability, reducing the risk of rupture and subsequent cardiovascular events .
Colorectal Cancer Prevention
A study highlighted the role of atorvastatin in inhibiting colorectal adenoma formation in mouse models. Atorvastatin significantly reduced the multiplicity of microadenomas in tumor-free mice and altered gene expression associated with stem/progenitor cells. This suggests a potential role for atorvastatin and its impurities in cancer prevention strategies .
Hepatic Targeting
Recent research has focused on developing atorvastatin conjugates that target liver cells more effectively via the galactose-specific hepatic asialoglycoprotein receptor (ASGPR). These conjugates demonstrated enhanced stability and binding affinity compared to unmodified atorvastatin, indicating that impurities like this compound may play a role in targeted drug delivery systems .
Data Table: Biological Activity Summary
Properties
CAS No. |
1659317-56-2 |
---|---|
Molecular Formula |
C33H32FN2NaO4 |
Molecular Weight |
562.6 g/mol |
IUPAC Name |
sodium;(Z,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxyhept-2-enoate |
InChI |
InChI=1S/C33H33FN2O4.Na/c1-22(2)31-30(33(40)35-26-12-7-4-8-13-26)29(23-10-5-3-6-11-23)32(24-16-18-25(34)19-17-24)36(31)21-20-27(37)14-9-15-28(38)39;/h3-13,15-19,22,27,37H,14,20-21H2,1-2H3,(H,35,40)(H,38,39);/q;+1/p-1/b15-9-;/t27-;/m0./s1 |
InChI Key |
HVVXDWFELLEWEX-SZIUKIKUSA-M |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C/C=C\C(=O)[O-])O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC=CC(=O)[O-])O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.